N-Acetylcolchinol phosphate
Description
Properties
IUPAC Name |
(8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBMEXLBFDAOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypervalent Iodine-Mediated Oxidative Coupling
Early syntheses relied on Tl(III) salts for oxidative coupling, but toxicity concerns prompted shifts to hypervalent iodine reagents. A 2006 protocol used phenyliodonium bis(trifluoroacetate) (PIFA) and BF₃·Et₂O in TFA/TFAA/CH₂Cl₂ at −4°C, yielding N-acetylcolchinol in 50% after crystallization. Comparatively, Kocienski’s method with PhI(O₂CCF₃)₂ achieved similar yields but required stoichiometric oxidants.
Pd-Catalyzed Biaryl Coupling
Fagnou’s approach utilized Pd(0)-catalyzed coupling of intermediate 9 , though it demanded high catalyst loading (10 mol%). This method faces challenges in scalability due to cost and residual metal contamination.
Asymmetric Catalytic Hydrogenation
Enantioselective synthesis of N-acetylcolchinol phosphate requires chiral resolution. A 2005 patent detailed hydrogenation of enamide II using Rh-based catalysts (e.g., [(S)-iPrFerroTANE Rh(methallyl)₂]), achieving up to 98.3% enantiomeric excess (Table 1). Key steps include:
- Imine Formation : Condensation of 4-methoxyaniline with ketone 15 .
- Organocatalytic Reduction : Trichlorosilane-mediated reduction (99.5:0.5 er).
- Deprotection and Acylation : Electrochemical removal of PMP groups followed by acetylation.
Table 1: Catalysts and Enantiomeric Excess in Asymmetric Synthesis
| Catalyst | Enantiomeric Excess | Yield |
|---|---|---|
| [(S)-iPrFerroTANE Rh(methallyl)₂] | 98.3% | 99% |
| [(S)-tBuFerroTANE Rh(COD)]BF₄ | 91.6% | 95% |
Phosphorylation Strategies
The final step in this compound synthesis involves introducing the phosphate group. A 2003 patent outlined esterification of N-acetylcolchinol III with bis-(2,2,2-trichloroethyl) phosphorylchloride (CIP(O)(OCH₂CCl₃)₂) in CH₂Cl₂/triethylamine, yielding phosphoric ester IV (80%). Deprotection using Zn-Cu amalgam in acetic acid provided the free phosphoric acid V (77%), neutralized with NaOH to form the sodium salt VI (98.3% yield).
Electrochemical phosphorylation remains underexplored, though recent advances in catalytic O-phosphorylation using PEP-K/TBAHS systems suggest potential for milder conditions.
Comparative Analysis of Methods
Table 2: Efficiency and Sustainability of Synthesis Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Electrochemical | 4–7 | 33–41% | Green chemistry, minimal waste | Lower yields in asymmetric |
| Hypervalent Iodine | 5 | 50% | Avoids transition metals | Requires stoichiometric oxidants |
| Asymmetric Hydrogenation | 7 | 33% | High enantiomeric purity (98.3%) | Complex catalyst synthesis |
Chemical Reactions Analysis
Types of Reactions
N-Acetylcolchinol phosphate undergoes various chemical reactions, including:
Oxidation: Involves the use of hypervalent iodine(III) reagents for oxidative cyclization.
Reduction: Chemoselective reduction of chalcone is a crucial step in its synthesis.
Substitution: Various substitution reactions can be performed to modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: PhI(O2CCF3)2 (PIFA), PhI(OAc)2 (PIDA)
Reduction: Electrochemical reduction using carbon electrodes and nBu4NBF4 in MeCN as the solvent.
Major Products Formed
The major product formed from these reactions is N-Acetylcolchinol, which can be further converted into its phosphate derivative for enhanced solubility and bioavailability .
Scientific Research Applications
Antitumor Activity
N-Acetylcolchinol phosphate has demonstrated significant antitumor effects across various preclinical models:
- In Vivo Studies : In murine xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The compound induces massive central tumor necrosis while inhibiting tumor blood flow, which is crucial for tumor survival .
- Cell Culture Studies : In vitro studies reveal that N-acetylcolchinol can induce rapid changes in endothelial cell morphology, leading to retraction and membrane blebbing. The IC50 values for these effects range from 0.07 to 0.83 μM depending on the cell type and conditions .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise in reducing inflammation:
- Animal Models : Studies indicate significant reductions in inflammatory markers in models of induced arthritis. For instance, paw swelling was notably decreased following treatment with this compound.
- Cytokine Inhibition : The compound has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells while sparing normal cells .
- Infection Control : Another case study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, showing effective inhibition of growth.
Synthesis and Pharmacological Properties
The synthesis of this compound has evolved over time with advancements in electrochemical methods that enhance yield and reduce hazardous waste products:
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Traditional Methods | ~30-47% | Utilizes transition metals |
| Electrochemical Methods | ~33% | Greener approach with fewer toxic reagents |
The pharmacological profile includes notable cytotoxic activity against various cancer cell lines and anti-inflammatory properties that make it a versatile candidate for further clinical exploration.
Mechanism of Action
N-Acetylcolchinol phosphate exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby disrupting the microtubule network essential for cell division and intracellular transport. The compound’s ability to inhibit tubulin polymerization makes it a potent anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Colchicine-Binding Site Inhibitors (CBSIs)
Structural and Mechanistic Comparisons
Table 1: Key Characteristics of ZD6126 and Comparators
| Compound | Origin/Class | Prodrug Activation | Mechanism of Action | Clinical Stage | Toxicity Profile |
|---|---|---|---|---|---|
| ZD6126 | Colchicine derivative | Phosphatase hydrolysis | Binds CBS, disrupts endothelial tubulin | Phase II (terminated) | Cardiotoxicity |
| CA4P | Combretastatin A-4 analog | Alkaline phosphatase | Rapid vascular shutdown in tumors | Phase II/III | Hypertension, tumor pain |
| OXi4503 (CA1P) | Combretastatin A-1 analog | Similar to CA4P | Enhanced vascular disruption | Phase I | Myelosuppression |
| NPI2358 | Marine microbial | Direct CBS binding | Antivascular and cytotoxic | Phase II | Neutropenia |
| ABT-751 | Synthetic sulfonamide | Non-prodrug | Broad-spectrum antitumor activity | Phase II (terminated) | Neurotoxicity |
| Colchicine | Natural alkaloid | Non-prodrug | Mitotic arrest via tubulin disruption | Limited clinical use | Severe systemic toxicity |
Key Insights:
- Structural Origins : ZD6126 is derived from colchicine via oxidative ring contraction , whereas CA4P and OXi4503 are combretastatin analogs . NPI2358 originates from a marine fungus, offering a structurally distinct CBSI .
- Prodrug Design : ZD6126 and CA4P/OXi4503 require in vivo activation (via phosphatases) to release their active metabolites, improving solubility and targeting . In contrast, ABT-751 and colchicine act directly without prodrug conversion .
- Mechanistic Nuances : While all CBSIs inhibit tubulin polymerization, ZD6126 and combretastatins preferentially target tumor endothelial cells, causing rapid vascular collapse. ABT-751 exhibits broader cytotoxic effects, including antivascular activity .
Efficacy and Clinical Outcomes
Table 2: Preclinical and Clinical Efficacy Data
Key Insights:
- ZD6126 vs. Combretastatins : ZD6126 and CA4P both induce rapid vascular shutdown, but ZD6126’s effects are reversible, requiring repeated dosing for sustained tumor growth delay . CA4P shows faster hemodynamic effects in clinical imaging .
- Combination Therapy: ZD6126 synergized with paclitaxel in FaDu xenografts, enhancing growth delay beyond additive effects . Similarly, CA4P combinations are under investigation .
- Failure Modes : ZD6126 and ABT-751 failed due to off-target toxicity (cardiac and neurological), highlighting the challenge of balancing efficacy and safety in CBSIs .
Toxicity and Limitations
- ZD6126 : Cardiotoxicity (e.g., myocardial ischemia) emerged at therapeutic doses, likely due to off-target effects on cardiac vasculature .
- CA4P/OXi4503 : Dose-limiting hypertension and tumor pain occur but are manageable compared to ZD6126 .
- ABT-751 : Neurotoxicity (e.g., sensory neuropathy) restricted its use despite broad antitumor activity .
Biological Activity
N-Acetylcolchinol phosphate, also known as ZD6126, is a phosphate prodrug derived from N-acetylcolchinol. This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and vascular targeting. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula . Its structure includes a phosphate group that enhances its solubility and bioavailability compared to its parent compound, N-acetylcolchinol. The prodrug nature allows for efficient conversion in vivo to the active form, which is crucial for exerting its pharmacological effects .
The primary mechanism of action involves the disruption of the tubulin cytoskeleton in endothelial cells. This disruption leads to morphological changes such as cell contraction and destabilization of the cytoskeletal structure, ultimately affecting tumor vasculature . The compound exhibits antiangiogenic properties by inhibiting blood vessel formation necessary for tumor growth, making it a potential therapeutic agent in cancer treatment .
Antitumor Effects
Research indicates that this compound possesses notable antitumor activity. In various preclinical models, including mouse allograft and xenograft studies, it demonstrated rapid clearance and significant inhibition of tumor blood flow, leading to substantial central tumor necrosis .
Key Findings:
- In vitro Studies: At low concentrations (IC50 ranging from 0.07 to 0.83 μM), this compound induced morphological changes in human umbilical vein endothelial cells (HUVECs), including membrane blebbing and actin stress fiber formation .
- In vivo Studies: Administration of ZD6126 resulted in a marked reduction in tumor growth rates and increased necrosis in xenograft models .
Vascular Targeting
The compound's ability to selectively target tumor vasculature while sparing normal tissues is a significant advantage. Studies have shown that ZD6126 effectively disrupts newly formed blood vessels in vitro and in vivo without causing extensive damage to healthy endothelial cells .
Case Studies
- Clinical Application:
- Combination Therapy:
Data Tables
Table 1: Summary of Biological Activities of this compound
Table 2: IC50 Values for this compound on Endothelial Cells
| Cell Type | IC50 (μM) | Effects Observed |
|---|---|---|
| HUVEC | 0.07 ± 0.01 | Complete microtubule depolymerization |
| Confluent Endothelial Cells | 0.62 ± 0.20 | Less sensitive to morphological changes |
| Lung Microvessel Endothelial Cells | 0.51 - 0.83 | Induction of actin stress fibers |
Q & A
Basic Research Questions
Q. What methodological approaches are used to quantify phosphate release from N-acetylcolchinol phosphate in biological samples?
- Answer : Phosphate release can be measured using colorimetric assays (e.g., malachite green or ammonium molybdate methods) . For precise quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended to distinguish free phosphate from hydrolyzed prodrug metabolites. Ensure sample preparation avoids cross-contamination and adheres to protocols for buffer dilution when phosphate concentrations exceed standard ranges .
Q. How is this compound synthesized and characterized in preclinical studies?
- Answer : Synthesis involves phosphorylation of N-acetylcolchinol using phosphoramidite chemistry or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) to confirm phosphate ester bonds and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to validate purity (>95%). Stability studies under physiological pH (7.4) and temperature (37°C) are critical to assess hydrolysis rates .
Q. What in vitro models are suitable for evaluating the microtubule-disrupting activity of this compound?
- Answer : Use endothelial cell lines (e.g., HUVECs) to assess tubulin polymerization inhibition via immunofluorescence microscopy or turbidimetric assays. Compare results with positive controls (e.g., combretastatin A-4) and validate using siRNA knockdown of β-tubulin isoforms to confirm mechanism specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?
- Answer : Discrepancies often arise from prodrug activation kinetics and off-target effects. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations of the active metabolite (N-acetylcolchinol) with cardiotoxicity markers (e.g., troponin levels). Use conditional knockout mouse models to isolate vascular vs. cardiac tubulin targets .
Q. What strategies optimize experimental design for studying tumor vascular disruption induced by this compound?
- Answer : Integrate multiparametric imaging (e.g., dynamic contrast-enhanced MRI) in xenograft models to monitor blood flow changes. Pair with histopathological analysis of tumor endothelial apoptosis and coagulation markers (e.g., fibrin deposition). Use syngeneic models to evaluate immune cell infiltration post-treatment .
Q. How should researchers address methodological discrepancies in phosphate concentration measurements across studies?
- Answer : Discrepancies may stem from sample preparation (e.g., filtration altering soluble reactive phosphorus) or assay interference (e.g., organic buffers). Validate methods via spike-and-recovery experiments and cross-reference with inductively coupled plasma mass spectrometry (ICP-MS) for absolute quantification .
Q. What computational tools are effective for predicting metabolite interactions of this compound?
- Answer : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to tubulin isoforms. Machine learning algorithms (e.g., Random Forest) trained on hydrolysis rate data predict metabolite stability under varying pH and enzymatic conditions .
Data Analysis & Interpretation
Q. How to statistically analyze conflicting data on phosphate-dependent cytotoxicity thresholds?
- Answer : Apply mixed-effects models to account for inter-laboratory variability in cell culture conditions. Use bootstrap resampling to estimate confidence intervals for IC₅₀ values and perform meta-analyses of published datasets to identify consensus thresholds .
Q. What bioinformatics pipelines validate transcriptomic changes in endothelial cells treated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
